molecular formula C14H12O2 B2992989 5-Methylbiphenyl-2-carboxylic acid CAS No. 92254-03-0

5-Methylbiphenyl-2-carboxylic acid

Cat. No. B2992989
CAS RN: 92254-03-0
M. Wt: 212.248
InChI Key: WQQJRUBOCQCDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylbiphenyl-2-carboxylic acid is an organic compound that is used as an intermediate in the preparation of penicillins which are active against staphylococci . It has a molecular formula of C14H12O2 and a molecular weight of 212.248 .


Molecular Structure Analysis

The molecular structure of 5-Methylbiphenyl-2-carboxylic acid consists of a carboxyl functional group, CO2H, attached to a biphenyl group . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carbonyl group a basic trigonal shape .


Chemical Reactions Analysis

Carboxylic acids, like 5-Methylbiphenyl-2-carboxylic acid, can react with alcohols to make esters . They also react with metals to form a salt and hydrogen, and with carbonates to form a salt, water, and carbon dioxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methylbiphenyl-2-carboxylic acid include a density of 1.156±0.06 g/cm3 (20 °C, 760 mmHg), a boiling point of 354.9±11.0 °C (760 mmHg), and a melting point of 166.5-166.9 °C . Carboxylic acids are polar due to the presence of the carbonyl and hydroxyl groups, and they have higher boiling points compared to other substances of comparable molar mass .

Scientific Research Applications

Organic Synthesis

5-Methylbiphenyl-2-carboxylic acid: is utilized in organic synthesis, particularly in the formation of small molecules and macromolecules. Its highly polar chemical structure makes it active in organic reactions such as substitution, elimination, oxidation, and coupling .

Nanotechnology

In nanotechnology, 5-Methylbiphenyl-2-carboxylic acid serves as a surface modifier. It aids in the dispersion and incorporation of metallic nanoparticles or carbon nanostructures like carbon nanotubes and graphene, enhancing their interaction with polar solvents .

Polymers

The acid finds applications in the polymer industry as a monomer, additive, or catalyst. It contributes to the stabilization and conduction of polymers, which is crucial in the development of new materials with specific properties .

Pharmaceuticals

Carboxylic acids, including 5-Methylbiphenyl-2-carboxylic acid , play a significant role in the medical field. They are key ingredients in the formulation of drugs for the treatment of pain and diseases, showcasing their versatility beyond basic chemical reactions .

Surface Modification

5-Methylbiphenyl-2-carboxylic acid: is applied in the surface modification of various materials. It improves the surface characteristics of materials, which is essential for applications in sensors, catalysis, and adsorption processes .

Natural Product Synthesis

The acid is involved in natural product synthesis, particularly in reactions like [5+2] cycloadditions, which are crucial for constructing complex natural product structures .

Esterification Reactions

5-Methylbiphenyl-2-carboxylic acid: is used in esterification reactions, a fundamental process in organic chemistry for the synthesis of esters from carboxylic acids. These reactions are pivotal in the production of various esters, which are important in different industrial applications .

Medical Field Applications

In the medical field, 5-Methylbiphenyl-2-carboxylic acid derivatives are explored for their potential use in drug formulations and therapeutic treatments, highlighting the compound’s importance in healthcare advancements .

Future Directions

While specific future directions for 5-Methylbiphenyl-2-carboxylic acid are not mentioned in the search results, research in the field of carboxylic acids and their derivatives is ongoing, with a focus on developing new synthetic methodologies, exploring their potential applications in various fields, and understanding their biological functions .

properties

IUPAC Name

4-methyl-2-phenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-7-8-12(14(15)16)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQJRUBOCQCDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-methyl-2-phenylbenzoic acid methyl ester (1.83 g, 8.09 mmol), prepared as in Example 227A, in methanol (16 mL) was added aqueous 4N sodium hydroxide (5 mL) and the reaction mixture was stirred for 60 hours, after which additional aqueous 4N sodium hydroxide (5 mL) was added and the mixture was heated at reflux for 5 hours. The reaction mixture was cooled to ambient temperature and the methanol was evaporated in vacuo. The aqueous residue was acidified with 4N sulfuric acid and extracted with ethyl acetate (3×). The combined organic extracts were dried, filtered, and concentrated in vacuo to give 4-methyl-2-phenylbenzoic acid (1.67 g) as a white solid.
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.